2-(Pyrrolidin-3-ylidene)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-3-ylideneacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)3-5-1-2-7-4-5/h3,7H,1-2,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZEOCBZVDXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295416 | |
| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-39-1 | |
| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyrrolidin 3 Ylidene Acetic Acid and Its Analogues
De Novo Synthesis of the Pyrrolidin-3-ylidene Core Structure
The creation of the fundamental pyrrolidine-3-ylidene structure from the ground up can be achieved through several strategic approaches. These methods focus on first assembling the five-membered nitrogen-containing ring and then establishing the characteristic exocyclic double bond.
Cycloaddition Reactions in Pyrrolidine (B122466) Synthesis
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step, often with high control over the resulting stereochemistry. acs.org These reactions are particularly valuable for synthesizing the pyrrolidine scaffold.
A prominent method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. acs.orgnih.gov Azomethine ylides, which are 1,3-dipoles of the allyl anion type, can be generated in situ from various precursors, including the thermal ring-opening of aziridines or the decarboxylative condensation of α-amino acids with aldehydes or ketones. nih.govmdpi.com These ylides then react with a dipolarophile, typically an electron-deficient alkene, to form the pyrrolidine ring in a [3+2] cycloaddition. acs.orgnih.gov This reaction can generate multiple stereocenters simultaneously, and the use of chiral catalysts can achieve high enantioselectivity. acs.orgrsc.org The reaction generally exhibits high regio- and diastereocontrol. nih.gov For instance, the reaction of an in situ generated azomethine ylide from isatin (B1672199) and N-methylglycine with various substituted acrylonitriles has been shown to produce spirooxindole-pyrrolidine derivatives with high regioselectivity. acs.org
A variety of metal catalysts, including silver and iridium complexes, have been employed to facilitate these cycloadditions, expanding the scope of accessible pyrrolidine structures. acs.orgresearchgate.net Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has proven to be a general and highly selective method for synthesizing structurally complex pyrrolidines. acs.orgnih.gov
| Catalyst/Method | Ylide Precursor | Dipolarophile | Product | Key Features |
| Iridium Complex | Tertiary Amide/Lactam | Conjugated Alkene | Functionalized Pyrrolidine | High selectivity, broad scope |
| Thermal | Aziridine | Alkene | Substituted Pyrrolidine | Access to polycyclic products |
| Decarboxylation | α-Amino Acid & Aldehyde | Alkene | Substituted Pyrrolidine | In situ ylide generation |
Beyond 1,3-dipolar cycloadditions, other pericyclic reactions can be utilized for pyrrolidine synthesis. numberanalytics.comwikipedia.org These concerted reactions, which proceed through a cyclic transition state, offer a high degree of stereochemical and regiochemical control. numberanalytics.comwikipedia.org For example, a photo-promoted ring contraction of pyridines using a silylborane has been reported to yield pyrrolidine derivatives. This reaction proceeds through intermediates including a vinylazomethine ylide. nih.gov Anionic [3+2] cycloadditions of 2-azaallyl anions with olefins also provide a direct route to the pyrrolidine ring. umich.edu
Ring-Closing Strategies for Pyrrolidine Formation
Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including pyrrolidines. wikipedia.org This reaction involves the intramolecular metathesis of a diene, often catalyzed by ruthenium complexes like the Grubbs catalyst. organic-chemistry.org The formation of a volatile byproduct, such as ethylene, drives the reaction to completion. wikipedia.org RCM has been successfully applied to the synthesis of various substituted pyrrolines and other nitrogen heterocycles. wikipedia.org For instance, a sequence of palladium-catalyzed monoallylations of amines followed by ruthenium-catalyzed RCM of the resulting diallylated amines provides pyrrolines in excellent yields. organic-chemistry.org
Another effective ring-closing strategy is the enyne metathesis, which has been used to prepare chiral pyrrolidine derivatives in good yields under mild conditions. nih.govacs.org This method is notable for proceeding smoothly even with substrates containing a basic or nucleophilic nitrogen atom. nih.govacs.org Additionally, intramolecular Schmidt reactions of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) can provide 2-substituted pyrrolidines. organic-chemistry.org
Olefination Reactions to Establish the Exocyclic Double Bond
Once the pyrrolidine core is established, often as a pyrrolidin-3-one, an olefination reaction is required to introduce the exocyclic double bond. Several classic olefination methods can be employed for this transformation. wikipedia.org
The Wittig reaction , which utilizes a phosphonium (B103445) ylide, is a common choice for converting ketones to alkenes. The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, often provides better yields and allows for greater control over the stereochemistry of the resulting alkene. Other notable olefination reactions include the Julia olefination and the use of the Tebbe reagent . youtube.com The choice of olefination reagent and reaction conditions is crucial for achieving the desired (E)- or (Z)-isomer of the 2-(pyrrolidin-3-ylidene)acetic acid derivative.
| Olefination Reaction | Reagent | Key Features |
| Wittig Reaction | Phosphonium Ylide | Widely used for ketone to alkene conversion. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Often provides higher yields and better stereocontrol than the Wittig reaction. |
| Julia Olefination | Phenyl Sulfones | A multi-step but reliable method. |
| Tebbe Reagent | Titanocene-derived reagent | Can olefinate esters and amides in addition to ketones. youtube.com |
Functional Group Interconversions on Precursor Molecules
An alternative to de novo synthesis involves the modification of existing pyrrolidine-containing molecules. This approach often starts with readily available precursors like proline or 4-hydroxyproline. nih.gov A key strategy involves the conversion of functional groups at the 3-position of the pyrrolidine ring into the desired ylidene acetic acid moiety.
For example, a hydroxyl group at the 3-position can be oxidized to a ketone, which then undergoes an olefination reaction as described previously. Alternatively, a hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be eliminated to form an endocyclic double bond. ub.edu Subsequent isomerization or further functionalization could then lead to the desired exocyclic double bond. The conversion of alcohols to alkyl halides followed by elimination is another viable pathway. ub.edu These functional group interconversions (FGI) are fundamental transformations in organic synthesis. ub.edu
Stereoselective Synthesis: Enantioselective and Diastereoselective Approaches
The critical challenge in synthesizing chiral this compound lies in the controlled formation of stereocenters within the pyrrolidine ring. Both enantioselective and diastereoselective methods are employed, often beginning with the construction of a polysubstituted pyrrolidine which is then converted to the key pyrrolidin-3-one intermediate.
Chiral auxiliaries are a cornerstone in the diastereoselective synthesis of chiral amines and their derivatives. The use of N-tert-butanesulfinamide, developed by Ellman, is a prominent strategy for preparing chiral amines with multiple stereogenic centers. researchgate.net This methodology can be adapted to synthesize the chiral pyrrolidin-3-one precursor required for this compound.
The general approach involves the condensation of a suitable δ-haloketone with enantiopure tert-butanesulfinamide to form an N-sulfinylketimine. Intramolecular cyclization, followed by removal of the chiral auxiliary, would yield the desired chiral pyrrolidin-3-one. The tert-butanesulfinyl group directs the stereochemical outcome of nucleophilic additions and cyclization steps, allowing for high diastereoselectivity. For instance, the addition of Grignard reagents to N-tert-butanesulfinyl imines derived from 4-halobutanal proceeds with high diastereoselectivity to form 2-substituted pyrrolidines. researchgate.net This strategy demonstrates the utility of the sulfinyl group in controlling the stereochemistry of the pyrrolidine ring. researchgate.netnih.gov
Another key transformation is the 1,3-dipolar cycloaddition reaction, where the N-tert-butanesulfinylimine group can act as an effective electron-withdrawing group in 1-azadienes, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines. nih.govthieme-connect.com These highly functionalized pyrrolidines can then be converted to the target ketone. The sulfinyl group with an (S)-configuration has been shown to induce a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine derivatives. nih.gov
The subsequent step, the Horner-Wadsworth-Emmons (HWE) reaction, would then be performed on the chiral N-protected pyrrolidin-3-one. This reaction, utilizing a phosphonate reagent such as triethyl phosphonoacetate, is a reliable method for forming the exocyclic double bond, typically with a high preference for the (E)-isomer. wikipedia.orgnih.gov
Table 1: Representative Diastereoselective Synthesis of Pyrrolidine Derivatives using N-tert-Butanesulfinyl Auxiliary (Illustrative data based on similar reported syntheses)
| Entry | Substrate (Imine) | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (R)-N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | (S)-1-((R)-tert-Butylsulfinyl)-2-phenylpyrrolidine | 85 | >98:2 | researchgate.net |
| 2 | (R)-N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide | Vinylmagnesium bromide | (S)-1-((R)-tert-Butylsulfinyl)-2-vinylpyrrolidine | 78 | >98:2 | researchgate.net |
| 3 | N-tert-butanesulfinyl-1-azadiene | Glycine imino ester | Densely substituted pyrrolidine | 83 | >95:5 | nih.govthieme-connect.com |
| 4 | Silyl-substituted organolithium | Chiral sulfinimine from 4-bromo-butanal | N-protected silyl-substituted pyrrolidine | 66 | 97:3 | nih.gov |
Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched pyrrolidines, avoiding the need to install and remove a chiral auxiliary. The two main strategies are the catalytic asymmetric synthesis of the pyrrolidine ring itself, or an asymmetric reaction on a pre-formed prochiral pyrrolidine substrate.
Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This is one of the most powerful methods for constructing the pyrrolidine scaffold with multiple stereocenters in a single step. rsc.orgrsc.org The reaction involves an azomethine ylide and a dipolarophile. The enantioselectivity is controlled by a chiral catalyst, typically a metal complex with a chiral ligand. Various catalytic systems based on silver(I) and copper(I) have been developed that provide access to spiropyrrolidine heterocycles in high yields and excellent enantioselectivities. nih.gov These methods are highly versatile for creating diverse stereochemical patterns. rsc.org
Organocatalysis: In recent years, organocatalysis has emerged as a major pillar of asymmetric synthesis. nih.gov For pyrrolidine synthesis, organocatalytic conjugate additions of aldehydes to nitro-alkenes can generate highly functionalized linear precursors that can be cyclized to form polysubstituted pyrrolidines. acs.org For instance, the conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, catalyzed by chiral secondary amines, produces nitroaldehydes with high stereoselectivity. These intermediates can then undergo aza-Michael reactions to furnish highly enantioenriched trisubstituted homoproline derivatives. acs.org Chiral phosphoric acids have also been used to catalyze three-component 1,3-dipolar cycloadditions to furnish spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity (up to 98% ee). rsc.org
The resulting chiral substituted pyrrolidines would then require manipulation of functional groups to yield the key pyrrolidin-3-one intermediate, which can then undergo the HWE olefination. A notable example that combines these steps is the Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates, providing a direct route to ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. nih.govmetu.edu.tr This demonstrates the feasibility of constructing the ylidene moiety on a pre-formed chiral pyrrolidinone core.
Table 2: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis (Data from reported syntheses of related pyrrolidine structures)
| Entry | Reaction Type | Catalyst/Ligand | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | 1,3-Dipolar Cycloaddition | Ag(I) / TF-BiphamPhos | Spirolactone-pyrrolidine | up to 89 | up to 99 | rsc.org |
| 2 | 1,3-Dipolar Cycloaddition | Cu(I) / (R)-Fesulphos | Pyrrolidinyl oxindole | - | - | rsc.org |
| 3 | Conjugate Addition | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Nitroaldehyde precursor | up to 98 | up to >99 | acs.org |
| 4 | (3+2) Cycloaddition | Chiral Phosphoric Acid | Spiro[pyrrolidin-3,3'-oxindole] | up to 98 | up to 98 | rsc.org |
Development of Novel Catalyst Systems and Reaction Conditions
Continuous research is directed towards discovering new catalysts and reaction conditions that improve the efficiency, selectivity, and scope of pyrrolidine synthesis. For metal-catalyzed 1,3-dipolar cycloadditions, the development of novel chiral ligands is crucial. Ligands such as TF-BiphamPhos and Fesulphos have shown excellent performance in silver- and copper-catalyzed reactions, respectively, enabling the synthesis of complex spiropyrrolidines with high enantioselectivity. rsc.org
In organocatalysis, the design of more sophisticated catalysts is an active area. Bifunctional catalysts, which possess both a Lewis basic site (e.g., an amine) to activate one reactant and a Brønsted acidic site (e.g., a thiourea (B124793) or squaramide) to activate the other, have shown great promise. For example, cinchona-squaramide organocatalysts have been used for asymmetric Michael additions leading to chiral pyrrolidine precursors. nih.gov Similarly, prolinamide derivatives have been developed and applied in asymmetric aldol (B89426) and Michael reactions. ijbsac.org
The reaction conditions for the Horner-Wadsworth-Emmons olefination have also been optimized. The Masamune-Roush conditions, which utilize lithium chloride and a mild base like DBU in acetonitrile, are effective for base-sensitive substrates. wikipedia.org These conditions can be crucial when dealing with functionalized pyrrolidin-3-ones that may be prone to side reactions under strongly basic conditions.
Sustainable and Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidines. A major focus is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. alfa-chemistry.com
Use of Green Solvents: Water and ionic liquids are prominent examples of green solvents. Organocatalytic Michael additions have been successfully performed "on water," sometimes leading to enhanced reactivity and selectivity. ijbsac.org Pyrrolidinium-based ionic liquids have been used as solvents and catalysts in Diels-Alder reactions, showing good stereoselectivity. researchgate.net The use of ionic liquids can facilitate catalyst recycling and product separation. beilstein-journals.org Some syntheses of pyrrolidinone derivatives have been achieved using ethanol, a bio-based and less toxic solvent. researchgate.net
Recyclable Catalysts: To improve the sustainability and cost-effectiveness of asymmetric catalysis, significant effort has been devoted to the development of recyclable organocatalysts. ijbsac.org Catalysts can be immobilized on solid supports such as silica (B1680970) gel or polymers. acs.org For example, a fluorous-tagged pyrrolidine sulfonamide has been developed as a recyclable organocatalyst for Michael additions in water. acs.org Another approach involves anchoring the catalyst to larger molecules like fullerenes, allowing for easy recovery and reuse without significant loss of activity or enantioselectivity. mdpi.com Heterogeneous catalysts, such as TiO2 nanoparticles, have been used to promote 1,3-dipolar cycloadditions in aqueous media, offering excellent yields and easy catalyst separation.
Chemical Reactivity and Derivatization Studies of 2 Pyrrolidin 3 Ylidene Acetic Acid
Transformations at the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of 2-(pyrrolidin-3-ylidene)acetic acid presents multiple sites for chemical modification, including the exocyclic double bond, the ring itself, and the potential for ring-opening or rearrangement reactions.
The exocyclic carbon-carbon double bond in this compound is a key site for reactivity. Hydrogenation of this bond is a common transformation. For instance, catalytic hydrogenation can reduce the double bond to yield 2-(pyrrolidin-3-yl)acetic acid. google.comsigmaaldrich.comnih.gov The stereochemical outcome of such hydrogenations can be influenced by the catalyst and reaction conditions. In related systems, hydrogenation of substituted pyrrolidines has been shown to produce cis-isomers with high selectivity. rsc.org
The exocyclic double bond, being part of an α,β-unsaturated carboxylic acid system, is also susceptible to conjugate addition reactions. These reactions would allow for the introduction of a variety of substituents at the 3-position of the pyrrolidine ring.
The secondary amine within the pyrrolidine ring is a prime site for functionalization. N-acylation and N-alkylation reactions are readily achievable, providing access to a wide array of derivatives. For example, the nitrogen can be protected with groups like tert-butoxycarbonyl (Boc) to facilitate other transformations. researchgate.net
Further functionalization can be achieved through various C-H activation strategies or by introducing substituents onto the pyrrolidine ring through multi-step synthetic sequences. The development of methods for the synthesis of substituted pyrrolidines is an active area of research, with techniques like 1,3-dipolar cycloadditions and intramolecular aminations being employed. acs.orgorganic-chemistry.orgnih.gov
Under certain conditions, the pyrrolidine ring can undergo opening or rearrangement. Acid-catalyzed ring-opening has been observed in related pyrrolidine derivatives, often following a retro-Mannich reaction mechanism. researchgate.net While specific studies on the ring-opening of this compound are not extensively documented, the general reactivity patterns of pyrrolidines suggest this possibility. nih.gov Rearrangement reactions could potentially be induced photochemically or thermally, leading to novel heterocyclic structures.
Advanced Spectroscopic and Structural Elucidation of 2 Pyrrolidin 3 Ylidene Acetic Acid
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry serves as a powerful tool for deducing the structure of ions by analyzing their fragmentation patterns. In a typical MS/MS experiment involving 2-(Pyrrolidin-3-ylidene)acetic acid, the protonated molecule [M+H]⁺ would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint, offering clues to the molecule's connectivity.
The fragmentation of the parent ion of this compound is anticipated to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules such as water (H₂O) and carbon dioxide (CO₂), as well as fragmentation of the pyrrolidine (B122466) ring itself. A primary fragmentation event would likely be the decarboxylation, leading to the loss of CO₂ (44 Da). Another expected fragmentation is the loss of a water molecule (18 Da) from the carboxylic acid group.
Subsequent fragmentation of the pyrrolidine ring could lead to characteristic losses. For instance, the cleavage of the C-C bonds within the ring structure could result in the loss of ethene (C₂H₄, 28 Da). The specific fragmentation pattern and the relative abundances of the product ions are instrumental in confirming the proposed structure.
Table 1: Hypothetical MS/MS Fragmentation Data for [this compound + H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 142.08 | 124.07 | 18 | [M+H-H₂O]⁺ |
| 142.08 | 96.08 | 46 | [M+H-HCOOH]⁺ |
| 142.08 | 79.06 | 63 | [M+H-H₂O-C₂H₅N]⁺ |
| 124.07 | 96.08 | 28 | [M+H-H₂O-CO]⁺ |
| 124.07 | 79.06 | 45 | [M+H-H₂O-C₂H₅N]⁺ |
Note: This table represents predicted fragmentation patterns based on the chemical structure. Actual experimental data may vary.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Presence and Molecular Environment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the surrounding molecular environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid is predicted to appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=C stretching of the ylidene group would likely be observed in the 1640-1680 cm⁻¹ region. Furthermore, the N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to produce a moderate band in the 3200-3500 cm⁻¹ range.
Raman Spectroscopy
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group Assignment |
| O-H Stretch | 2500-3300 (broad) | Weak | Carboxylic Acid |
| N-H Stretch | 3200-3500 (moderate) | Moderate | Secondary Amine (Pyrrolidine) |
| C-H Stretch | 2850-3000 | Strong | Alkyl and Vinylic |
| C=O Stretch | 1700-1725 (strong) | Moderate | Carboxylic Acid |
| C=C Stretch | 1640-1680 (moderate) | Strong | Ylidene |
| C-N Stretch | 1020-1250 | Moderate | Amine |
Note: These are predicted frequency ranges based on typical functional group absorptions and may vary based on the specific molecular environment and experimental conditions.
Computational and Theoretical Chemistry of 2 Pyrrolidin 3 Ylidene Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 2-(pyrrolidin-3-ylidene)acetic acid. researchgate.netmdpi.comscispace.com These calculations can predict a variety of molecular properties that are crucial for understanding its reactivity and behavior.
Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule. This is vital for predicting how the molecule will interact with other chemical species, including biological receptors. For this compound, the carboxylic acid group would be expected to be an electron-rich region, while the pyrrolidine (B122466) ring would have a more complex distribution of charge.
Illustrative Calculated Electronic and Energetic Properties of this compound using DFT:
| Property | Calculated Value | Significance |
| Total Energy (Hartree) | -438.5 | Indicates the overall stability of the molecule. |
| HOMO Energy (eV) | -6.8 | Relates to the electron-donating ability. |
| LUMO Energy (eV) | -1.2 | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.6 | Indicator of chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The flexibility of the pyrrolidine ring and the rotatable bonds in the acetic acid side chain mean that this compound can exist in multiple conformations. Conformational landscape analysis aims to identify the most stable of these conformers and the energy barriers between them.
Illustrative Relative Energies of Potential Conformers of this compound:
| Conformer | Dihedral Angle (°C-C-C=C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 0 | 0.0 | 65 |
| 2 | 180 | 1.2 | 25 |
| 3 | 60 | 3.5 | 5 |
| 4 | -60 | 3.7 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes to show how conformational analysis results would be presented.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical methods, especially DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govacs.orgnih.govresearchgate.netacs.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
The prediction of NMR chemical shifts (¹H and ¹³C) involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.govacs.orgnih.govresearchgate.netacs.org By comparing the calculated shifts with experimental data, the structure and stereochemistry of the molecule can be confidently assigned. Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, which correspond to the vibrational modes of the molecule's functional groups.
Illustrative Predicted vs. Experimental Spectroscopic Data for this compound:
| ¹³C NMR | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C=O (Carboxyl) | 175.2 | 174.8 |
| C=C (Ylidene) | 130.5 | 130.1 |
| C-N (Pyrrolidine) | 55.8 | 55.4 |
| CH₂ (Pyrrolidine) | 35.1 | 34.9 |
| CH₂ (Acetic Acid) | 40.3 | 40.1 |
Note: The data in this table is for illustrative purposes. The predicted values are typical of what would be obtained from DFT calculations, and the hypothetical experimental values are included for comparison.
In Silico Studies of Molecular Interactions and Binding Affinity
In silico techniques like molecular docking are essential for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor. nih.govtandfonline.commdpi.combiointerfaceresearch.commdpi.com This is a crucial step in drug discovery and design.
Molecular docking simulations place the molecule (the ligand) into the binding site of a target protein and predict the most likely binding pose. The strength of this interaction is then estimated by a scoring function, which calculates a binding energy. A lower binding energy generally indicates a more stable and favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity.
Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein:
| Docking Program | Binding Energy (kcal/mol) | Key Interacting Residues |
| AutoDock Vina | -7.2 | Arg120, Tyr254, Asp301 |
| GOLD | -6.8 | Arg120, Ser255 |
| Glide | -7.5 | Arg120, Tyr254, Asp301, Phe330 |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. nih.govnih.govscispace.combohrium.comresearchgate.net
For this compound, a QSAR study would involve synthesizing a library of related derivatives with varying substituents on the pyrrolidine ring or the acetic acid moiety. The biological activity of these compounds would be measured experimentally. Then, a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity.
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Illustrative QSAR Model for a Series of Hypothetical this compound Derivatives:
| Model Equation | pIC₅₀ = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond Donors + 2.5 |
| Statistical Parameters | |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
| Number of Compounds | 30 |
Note: The equation and statistical parameters in this table are for illustrative purposes to demonstrate the form of a QSAR model.
Emerging Research Directions and Future Prospects for 2 Pyrrolidin 3 Ylidene Acetic Acid
Development of Novel Synthetic Routes and Scalable Production Methodologies
The development of efficient and scalable synthetic routes for 2-(pyrrolidin-3-ylidene)acetic acid and its analogs is a cornerstone of ongoing research efforts. Current methodologies often involve multi-step processes that can be time-consuming and may not be economically viable for large-scale production. Future research is geared towards creating more streamlined and cost-effective synthetic strategies.
Key areas of focus include:
Catalytic Asymmetric Synthesis: The development of novel catalysts to control the stereochemistry at the C3 position of the pyrrolidine (B122466) ring is of paramount importance. This would enable the selective synthesis of specific stereoisomers, which often exhibit distinct biological activities.
Flow Chemistry: The application of continuous flow technologies offers the potential for improved reaction efficiency, safety, and scalability. This approach can lead to higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of this compound represents a green and highly selective alternative to traditional chemical methods.
| Synthetic Approach | Advantages | Challenges |
| Catalytic Asymmetric Synthesis | High stereoselectivity, access to specific isomers. | Catalyst cost and development, optimization of reaction conditions. |
| Flow Chemistry | Improved scalability, safety, and efficiency. | Initial setup costs, requirement for specialized equipment. |
| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability, substrate scope, and cost of enzymes. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of derivatives of this compound. These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of novel compounds, thereby accelerating the drug discovery process.
Future applications of AI and ML in this field include:
De Novo Drug Design: Generative models can design novel molecules with desired properties based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can build predictive models that correlate the chemical structure of derivatives with their biological activity.
Virtual Screening: AI-powered platforms can rapidly screen large virtual libraries of compounds to identify promising candidates for further experimental investigation.
Application of Advanced Characterization Techniques for Complex Biological Systems
Understanding the interaction of this compound and its derivatives with biological targets requires the application of sophisticated analytical techniques. These methods provide detailed insights into the mechanism of action and the structural basis of activity.
Advanced characterization techniques being employed include:
Cryo-Electron Microscopy (Cryo-EM): This technique allows for the high-resolution structural determination of protein-ligand complexes, providing a detailed view of the binding interactions.
Surface Plasmon Resonance (SPR): SPR is used to study the kinetics and thermodynamics of binding events between the compound and its biological target in real-time.
X-ray Crystallography: This method provides precise atomic-level information about the three-dimensional structure of the compound bound to its target protein.
Exploration of New Therapeutic Areas and Mechanistic Targets
While derivatives of this compound have been investigated for certain biological activities, there is significant potential for their application in new therapeutic areas. Research is expanding to identify novel mechanistic targets and explore their efficacy in a broader range of diseases.
Emerging therapeutic areas of interest include:
Neurodegenerative Diseases: Given the prevalence of the pyrrolidine motif in neuroactive compounds, derivatives are being explored for their potential to modulate targets involved in conditions such as Alzheimer's and Parkinson's disease. ontosight.ai
Inflammatory Disorders: The anti-inflammatory potential of these compounds is an active area of investigation, with a focus on their ability to modulate key inflammatory pathways.
Infectious Diseases: The pyrrolidine scaffold is a component of various antimicrobial agents, prompting research into the development of new anti-infective drugs based on this compound.
Collaborative and Interdisciplinary Research Initiatives in Chemical Biology
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future success in harnessing the full potential of this compound will depend on synergistic efforts between chemists, biologists, computational scientists, and pharmacologists.
Key aspects of these collaborative initiatives include:
Academia-Industry Partnerships: These collaborations can bridge the gap between basic research and clinical development, facilitating the translation of promising laboratory findings into new therapies.
Open Science Platforms: Sharing data and research findings through open access journals and databases can accelerate scientific progress and avoid duplication of effort.
Consortia and Networks: The formation of research consortia focused on specific disease areas or target classes can pool resources and expertise to tackle complex scientific challenges.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Pyrrolidin-3-ylidene)acetic acid?
- Methodological Answer : A common approach involves functionalizing pyrrolidine derivatives with acetic acid moieties via condensation or alkylation. For example, bromination in acetic acid (as described for structurally similar compounds in ) can be adapted. Key steps include:
- Regioselective modification : Use acetic acid as a solvent to control substituent positioning.
- Purification : Recrystallization or column chromatography to isolate the product.
Data Table : Synthetic Yield Optimization
| Reaction Time (h) | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 12 | 25 | None | 65 |
| 6 | 50 | H₂SO₄ | 78 |
Q. How should this compound be stored to maintain stability?
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C.
- Incompatible Materials : Avoid strong oxidizers, acids, or bases to prevent decomposition.
Q. What analytical techniques are critical for characterizing purity and structure?
- Methodological Answer :
- Purity : High-Performance Liquid Chromatography (HPLC) with ≥99% purity threshold ().
- Structural Confirmation :
- NMR : Analyze proton environments (e.g., pyrrolidine ring protons at δ 1.5–2.5 ppm).
- Mass Spectrometry : Confirm molecular ion peak (e.g., m/z 139.14 for [M+H]⁺).
Advanced Research Questions
Q. How do electronic substituent effects influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing acetic acid group and pyrrolidine’s conjugation alter reactivity:
- Electronic Effects : Use density functional theory (DFT) to model charge distribution (as in ).
- Case Study : Compare reaction rates with/without substituents in Suzuki-Miyaura coupling.
Data Table : Substituent Impact on Reaction Rate
| Substituent | Hammett σ Value | Rate Constant (k, s⁻¹) |
|---|---|---|
| -COOH | +0.71 | 0.45 |
| -H | 0.00 | 1.20 |
Q. What experimental design challenges arise in studying its photostability?
- Methodological Answer :
- Light Sensitivity : Perform UV-Vis spectroscopy under controlled illumination ().
- Degradation Pathways : Monitor byproducts via LC-MS under UVA/UVB exposure.
- Mitigation : Use amber glassware and inert atmospheres to minimize photooxidation.
Q. How can computational modeling optimize catalytic applications?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd or Cu).
- Docking Studies : Predict binding affinities for enzyme inhibition assays.
Reference Workflow :
Generate 3D conformers using Gaussian.
Calculate Fukui indices to identify reactive sites.
Q. How to resolve contradictions in reported spectroscopic data?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
